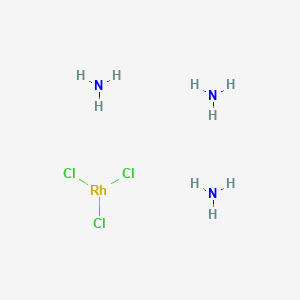

Trichlorotriamminerhodium(III)

説明

BenchChem offers high-quality Trichlorotriamminerhodium(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trichlorotriamminerhodium(III) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

26566-80-3 |

|---|---|

分子式 |

Cl3H9N3Rh |

分子量 |

260.35 g/mol |

IUPAC名 |

azane;trichlororhodium |

InChI |

InChI=1S/3ClH.3H3N.Rh/h3*1H;3*1H3;/q;;;;;;+3/p-3 |

InChIキー |

DSMVMPLOOXNGQY-UHFFFAOYSA-K |

SMILES |

N.N.N.Cl[Rh](Cl)Cl |

正規SMILES |

N.N.N.Cl[Rh](Cl)Cl |

他のCAS番号 |

26566-80-3 |

同義語 |

Rh(NH3)3Cl3 trichlorotriamminerhodium(III) trichlorotriamminerhodium(III), (trans)-isome |

製品の起源 |

United States |

Synthetic Methodologies and Advanced Characterization Techniques for Trichlorotriamminerhodium Iii

Established Synthetic Pathways for Trichlorotriamminerhodium(III) Formation

The synthesis of Trichlorotriamminerhodium(III) can be approached through various methods, primarily involving the reaction of a rhodium precursor with an ammonia (B1221849) source.

Aqueous Solution Reaction of Rhodium Trichloride with Ammonia

While in principle all rhodium(III) chloroamines can be synthesized through the reaction of hydrated rhodium trichloride (RhCl₃·xH₂O) with ammonia or ammonium chloride, the direct synthesis of fac-Trichlorotriamminerhodium(III) can be challenging due to the rapid substitution of the initial chloride ligands, making the isolation of the desired product difficult.

A more established and reliable method for the preparation of fac-[RhCl₃(NH₃)₃] involves the reaction of fac-Trinitrotriamminerhodium(III) (fac-[Rh(NO₂)₃(NH₃)₃]) with hydrochloric acid. This precursor-based synthesis provides a clearer pathway to the desired facial isomer. The process typically involves heating the fac-trinitro complex with a 1:1 aqueous solution of hydrochloric acid for a period of three hours. This reaction facilitates the substitution of the nitro ligands with chloro ligands, yielding the desired fac-Trichlorotriamminerhodium(III).

Purification and Isolation Strategies

Following the synthesis, the isolation and purification of Trichlorotriamminerhodium(III) are critical to obtaining a product of high purity. The initial product often precipitates from the reaction mixture upon cooling. Standard procedures for purification include:

Filtration: The solid product is separated from the reaction solution using vacuum filtration. This is a rapid method to isolate the bulk of the crude product.

Washing: The isolated solid is then washed with appropriate solvents to remove soluble impurities. Water is a common solvent for washing, as it can dissolve any remaining starting materials or by-products. To prevent dissolution of the product, the washings are typically performed with cold solvent.

Recrystallization: This is a powerful technique for purifying crystalline solids. The crude product is dissolved in a minimum amount of a suitable hot solvent in which the compound is soluble at elevated temperatures but less soluble at lower temperatures. As the solution cools, the purified Trichlorotriamminerhodium(III) crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial and is determined by the solubility characteristics of the complex. The purified crystals are then collected by filtration.

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of Trichlorotriamminerhodium(III).

Infrared (IR) Spectroscopic Analysis of Vibrational Modes

Infrared spectroscopy probes the vibrational modes of the molecule, providing a "fingerprint" of the functional groups present. For fac-[RhCl₃(NH₃)₃], the IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of the ammine ligands. nih.gov These vibrations include symmetric and asymmetric stretching and bending modes.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Asymmetric NH₃ deformation (δₐ) | 1590 |

| Symmetric NH₃ deformation (δₛ) | 1318 |

| NH₃ rocking (ρᵣ) | 837 |

Table 1: Infrared spectroscopic data for fac-Trichlorotriamminerhodium(III). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Ligand Environments

Crystallographic Analysis of Trichlorotriamminerhodium(III)

The precise three-dimensional arrangement of atoms in Trichlorotriamminerhodium(III) can be determined using X-ray crystallography. The crystal structure of fac-[RhCl₃(NH₃)₃] has been solved and refined using powder X-ray diffraction data. nih.gov This analysis confirms the facial arrangement of the ligands around the central rhodium atom, forming a distorted octahedral geometry.

In the crystal structure, the rhodium, one chlorine, and one nitrogen atom are situated on a mirror plane. The Rh-Cl and Rh-N bond lengths that lie on this mirror plane are slightly longer than the other Rh-Cl and Rh-N bonds. The angles within the coordination sphere show minor deviations from the ideal 90° of a perfect octahedron.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 10.012(2) Å |

| b | 6.698(1) Å |

| c | 5.869(1) Å |

| β | 123.01(1)° |

| Volume | 330.1(1) ų |

| Z | 2 |

| Calculated Density | 2.61 g/cm³ |

Table 2: Crystallographic data for fac-Trichlorotriamminerhodium(III).

This detailed structural information is fundamental to understanding the chemical and physical properties of the compound.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

In the case of fac-Trichlorotriamminerhodium(III), while a single-crystal X-ray diffraction study is the ideal, the available structural data has been derived from high-quality powder X-ray diffraction (PXRD) data. mdpi.com PXRD is a powerful alternative when suitable single crystals cannot be obtained. The crystal structure of fac-[Rh(NH3)3Cl3] was solved and refined using the Rietveld method, a technique that fits a calculated diffraction pattern to the experimental data, thereby yielding detailed structural parameters. mdpi.comresearchgate.net

The analysis confirmed that the rhodium center in fac-[Rh(NH3)3Cl3] adopts a slightly distorted octahedral geometry. The facial arrangement is characterized by the three ammine ligands and the three chloride ligands occupying the faces of the octahedron.

Nature of the Ligands:the Nature of the Ligands in the Coordination Sphere Also Influences the Lability of the Complex. in Trichlorotriamminerhodium Iii , Both Ammonia and Chloride Are Considered Hard Ligands, Which Form Strong Bonds with the Hard Rh³⁺ Ion. Stronger Metal Ligand Bonds Generally Lead to Greater Kinetic Inertness.

Solvation Effects and Solution-State Equilibria of Trichlorotriamminerhodium(III)

When a coordination compound like Trichlorotriamminerhodium(III) is dissolved in a solvent, it interacts with the solvent molecules in a process called solvation. These interactions can significantly influence the stability, reactivity, and equilibria of the complex in solution.

Solution-State Equilibria: In solution, Trichlorotriamminerhodium(III) can potentially undergo several equilibrium processes, including aquation (the replacement of a ligand by a water molecule) and isomerization.

Aquation: The replacement of a chloride ligand by a water molecule is a common reaction for chloroammine complexes in aqueous solution. For [Rh(NH₃)₃Cl₃], this can be represented by the following equilibrium: [Rh(NH₃)₃Cl₃] + H₂O ⇌ [Rh(NH₃)₃Cl₂(H₂O)]⁺ + Cl⁻

Due to the kinetic inertness of Rh(III), this equilibrium is established very slowly. The position of the equilibrium will depend on factors such as temperature, pH, and the concentration of chloride ions.

Isomerization: In solution, it is possible for the facial (fac) and meridional (mer) isomers of [Rh(NH₃)₃Cl₃] to interconvert. fac-[Rh(NH₃)₃Cl₃] ⇌ mer-[Rh(NH₃)₃Cl₃]

The equilibrium between the two isomers is influenced by the solvent and temperature. One isomer is typically more thermodynamically stable than the other, and the system will slowly equilibrate to favor the more stable form.

The following table details the potential solution-state equilibria for Trichlorotriamminerhodium(III).

| Equilibrium Process | General Equation | Controlling Factors |

| Aquation | [Rh(NH₃)₃Cl₃] + H₂O ⇌ [Rh(NH₃)₃Cl₂(H₂O)]⁺ + Cl⁻ | Temperature, pH, Chloride concentration |

| Isomerization | fac-[Rh(NH₃)₃Cl₃] ⇌ mer-[Rh(NH₃)₃Cl₃] | Solvent, Temperature |

The study of these equilibria often requires specialized techniques and long reaction times due to the inert nature of the rhodium(III) center. The choice of solvent is critical, as coordinating solvents can compete with the existing ligands, while non-coordinating solvents will have a lesser effect on the primary coordination sphere.

Electronic Structure and Bonding Theories in Trichlorotriamminerhodium Iii

Application of Crystal Field Theory (CFT) to Rhodium(III) (d⁶) Complexes

Crystal Field Theory offers a model for understanding the electronic structure of transition metal complexes by considering the ligands as point charges that create an electrostatic field around the central metal ion. byjus.com This interaction removes the degeneracy of the metal's d-orbitals.

In an octahedral complex like trichlorotriamminerhodium(III), the central rhodium(III) ion is surrounded by six ligands. libretexts.org The lobes of the five d-orbitals have different orientations in space. The eg set, comprising the d(z²) and d(x²-y²) orbitals, point directly along the x, y, and z axes, towards the incoming ligands. chemistnotes.com Conversely, the t₂g set, which includes the d(xy), d(xz), and d(yz) orbitals, are oriented between the axes. fiveable.me

This arrangement leads to greater electrostatic repulsion between the ligand electrons and the electrons in the eg orbitals compared to the t₂g orbitals. dacollege.org Consequently, the eg orbitals are raised in energy, while the t₂g orbitals are lowered in energy relative to a hypothetical spherical field (the barycenter). dacollege.org This energy difference is known as the crystal field splitting energy, denoted as Δo (for octahedral fields). libretexts.orgfiveable.me The t₂g orbitals are stabilized by 0.4 Δo and the eg orbitals are destabilized by 0.6 Δo. dacollege.org

| Orbital Set | Comprising Orbitals | Energy Level Relative to Barycenter | Orientation Relative to Ligands |

|---|---|---|---|

| eg | dz², dx²-y² | +0.6 Δo (Higher Energy) | Point directly towards ligands |

| t2g | dxy, dxz, dyz | -0.4 Δo (Lower Energy) | Point between ligands |

The magnitude of the crystal field splitting energy (Δo) is significantly influenced by the nature of the ligands attached to the central metal ion. fiveable.meallen.in The spectrochemical series is an empirically determined list of ligands ordered by their ability to cause d-orbital splitting. allen.inwikipedia.org Ligands that induce a large splitting are termed strong-field ligands, while those causing a small splitting are known as weak-field ligands. allen.instudy.com

A partial spectrochemical series is as follows: I⁻ < Br⁻ < Cl⁻ < F⁻ < OH⁻ < H₂O < NH₃ < en < NO₂⁻ < CN⁻ < CO ionicviper.org

| Ligand | Position in Spectrochemical Series | Field Strength |

|---|---|---|

| Ammonia (B1221849) (NH₃) | Right side | Strong-field |

| Chloride (Cl⁻) | Left side | Weak-field |

Molecular Orbital (MO) Theory and Ligand Field Theory (LFT) Insights

While CFT provides a useful electrostatic model, Ligand Field Theory (LFT), which is an application of Molecular Orbital (MO) Theory to transition metal complexes, offers a more complete picture by considering the covalent nature of metal-ligand bonds. byjus.com

In [Rh(NH₃)₃Cl₃], the bonding between the rhodium(III) ion and the ligands involves both sigma (σ) and pi (π) interactions.

σ-Bonding : All six ligands (three NH₃ and three Cl⁻) act as σ-donors. ionicviper.org They donate a pair of electrons from a filled orbital (the lone pair on nitrogen in NH₃ and a lone pair on chlorine in Cl⁻) into an empty hybrid orbital on the rhodium(III) ion. This head-on overlap forms a strong σ-bond.

π-Bonding :

π-acceptance : Ligands with empty π* orbitals, such as CO or CN⁻, can act as π-acceptors, which involves the metal donating electron density from its t₂g orbitals into the ligand's empty π* orbitals. libretexts.org This "back-bonding" strengthens the metal-ligand bond and increases Δo. libretexts.org The ligands in trichlorotriamminerhodium(III), NH₃ and Cl⁻, are not significant π-acceptors. Ammonia is primarily a σ-donor, while chloride is a σ-donor and a weak π-donor.

A simplified molecular orbital diagram for an octahedral complex like [Rh(NH₃)₃Cl₃] can be constructed by considering the interactions between the metal's valence orbitals (4d, 5s, 5p for rhodium) and the symmetry-adapted linear combinations (SALCs) of the ligand orbitals.

Metal Orbitals : The rhodium(III) 4d, 5s, and 5p orbitals are categorized by their symmetry in an octahedral environment: t₂g (dxy, dxz, dyz), eg (dz², dx²-y²), a₁g (s), and t₁u (px, py, pz). scribd.com

Ligand Group Orbitals (LGOs) : The σ-orbitals of the six ligands combine to form SALCs with a₁g, eg, and t₁u symmetry. scribd.com

MO Formation : The metal and ligand orbitals of the same symmetry combine to form bonding and antibonding molecular orbitals.

The metal a₁g (5s) and t₁u (5p) orbitals combine with the corresponding ligand SALCs to form σ-bonding and σ*-antibonding MOs.

The metal eg (4d) orbitals combine with the eg ligand SALCs to form σ-bonding and σ*-antibonding MOs.

The metal t₂g (4d) orbitals are non-bonding in the absence of π-interactions. However, with π-donor ligands like chloride, they interact with the ligand π-orbitals, forming a bonding and an antibonding t₂g set. The resulting t₂g MO is slightly destabilized (raised in energy) compared to a purely non-bonding level. libretexts.org

The energy gap between the highest occupied molecular orbital (HOMO), which will be the filled t₂g level, and the lowest unoccupied molecular orbital (LUMO), the empty eg* level, corresponds to the ligand field splitting energy, Δo.

Electron Configuration and Spin State Considerations for Rhodium(III) (d⁶)

The neutral rhodium atom has an electron configuration of [Kr] 4d⁸ 5s¹. gelsonluz.comwebelements.com For the rhodium(III) ion (Rh³⁺), three electrons are removed, resulting in a d⁶ electron configuration. scispace.com

In an octahedral field, these six d-electrons will occupy the t₂g and eg orbitals. The specific arrangement depends on the relative magnitudes of the crystal field splitting energy (Δo) and the pairing energy (P), which is the energy required to place two electrons in the same orbital.

Low-Spin Configuration : If Δo is greater than P (Δo > P), it is energetically more favorable for the electrons to pair up in the lower-energy t₂g orbitals before occupying the higher-energy eg orbitals. This occurs with strong-field ligands. The resulting configuration is t₂g⁶eg⁰. amazonaws.com

High-Spin Configuration : If Δo is less than P (Δo < P), it is energetically more favorable for the electrons to occupy the eg orbitals before pairing up in the t₂g orbitals. This is typical for weak-field ligands. The configuration would be t₂g⁴eg². amazonaws.com

Rhodium(III) is a second-row transition metal. For second and third-row transition metals, the crystal field splitting (Δo) is generally much larger than for first-row metals. This large Δo almost always exceeds the pairing energy. scispace.com Therefore, Rh(III) complexes, including trichlorotriamminerhodium(III), are almost exclusively low-spin. scispace.com

The electron configuration for the d⁶ Rh³⁺ ion in [Rh(NH₃)₃Cl₃] is therefore t₂g⁶eg⁰. This configuration results in all electrons being paired, making the complex diamagnetic.

| Parameter | Description |

|---|---|

| Metal Ion | Rhodium(III), Rh³⁺ |

| d-Electron Count | d⁶ |

| Ligand Field | Intermediate (from NH₃ and Cl⁻), but large Δo typical for 2nd row TM |

| Spin State | Low-spin (Δo > P) |

| Electron Configuration | t2g⁶eg⁰ |

| Magnetic Property | Diamagnetic (no unpaired electrons) |

Advanced Spectroscopic Analysis and Electronic Transitions in Trichlorotriamminerhodium Iii

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Spectra

UV-Vis spectroscopy is a primary tool for investigating the electronic structure of transition metal complexes. The absorption of ultraviolet or visible light promotes electrons from lower-energy d-orbitals to higher-energy d-orbitals or involves the transfer of electrons between the metal and its ligands. For Rhodium(III), which has a [Kr]4d⁶ electron configuration, the electrons in an octahedral ligand field occupy the lower-energy t₂g orbitals, resulting in a diamagnetic, low-spin ground state (¹A₁g). The electronic spectrum is therefore characterized by transitions from this ground state to excited singlet states.

The electronic absorption spectrum of a Rh(III) complex is typically defined by two types of transitions: d-d (ligand-field) transitions and charge transfer transitions.

Ligand-Field Transitions: These transitions involve the excitation of an electron from the filled t₂g orbitals to the empty eg orbitals. For an octahedral d⁶ complex like Trichlorotriamminerhodium(III), two spin-allowed transitions are theoretically predicted:

¹A₁g → ¹T₁g: This is the lowest-energy spin-allowed d-d transition.

¹A₁g → ¹T₂g: This transition occurs at a higher energy.

These d-d transitions are Laporte-forbidden, meaning they have a low probability of occurring. Consequently, they appear in the UV-Vis spectrum as weak to moderately intense absorption bands, with molar absorptivity (ε) values typically less than 200 L mol⁻¹ cm⁻¹. The precise energy of these bands is sensitive to the strength of the ligand field created by the ammine and chloro ligands.

Charge Transfer Bands: Charge transfer transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligands. Given the +3 oxidation state of rhodium and the presence of chloride ligands with available lone pairs, Ligand-to-Metal Charge Transfer (LMCT) bands are expected. spectroscopyonline.comresearchgate.net These transitions involve the promotion of an electron from a p-orbital of a chloride ligand to an empty eg orbital of the rhodium center (Cl⁻ → Rh³⁺). LMCT bands are spin-allowed and Laporte-allowed, making them significantly more intense (ε > 10,000 L mol⁻¹ cm⁻¹) than d-d transitions. researchgate.net They typically appear in the higher-energy ultraviolet region of the spectrum.

Table 1: Representative Electronic Transitions for Rh(III) Chloro-Ammine Complexes Note: Specific experimental values for Trichlorotriamminerhodium(III) are not widely published. The data below represents typical values for such complexes based on established principles of ligand-field theory.

| Transition Type | Assignment | Typical λₘₐₓ (nm) | Typical ε (L mol⁻¹ cm⁻¹) |

| Ligand-Field (d-d) | ¹A₁g → ¹T₁g | 350 - 450 | 100 - 200 |

| Ligand-Field (d-d) | ¹A₁g → ¹T₂g | 280 - 340 | 150 - 300 |

| Charge Transfer (LMCT) | π(Cl) → d*(Rh) | < 250 | > 10,000 |

The coordination geometry, specifically the distinction between the fac and mer isomers, has a critical impact on the electronic spectrum. The idealized Oₕ symmetry of a [MA₆] complex is lowered in [MA₃B₃] systems.

Facial Isomer (C₃v symmetry): The fac isomer possesses a higher degree of symmetry than the mer isomer. In C₃v symmetry, the degenerate ¹T₁g and ¹T₂g excited states of the parent Oₕ field transform into A₂ + E and A₁ + E states, respectively. While splitting is predicted, it may not always be resolved, potentially leading to bands that are broadened but not distinctly separated.

Meridional Isomer (C₂v symmetry): The mer isomer has lower symmetry. Under C₂v symmetry, the ¹T₁g state splits into three non-degenerate states (A₂, B₁, B₂), and the ¹T₂g state also splits into three non-degenerate states (A₁, B₁, B₂). This more significant reduction in symmetry is expected to cause a more pronounced splitting of the d-d absorption bands. As a result, the spectrum of the mer isomer may exhibit broader, more structured, or a greater number of bands compared to the more symmetrical fac isomer.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the bonding and structure of a molecule by probing its vibrational modes. For Trichlorotriamminerhodium(III), these methods are invaluable for distinguishing between the fac and mer isomers and for assigning the characteristic stretching and bending frequencies of the metal-ligand bonds.

Raman spectroscopy is an essential counterpart to IR spectroscopy. spectroscopyonline.com While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in its polarizability. For centrosymmetric molecules, modes can be exclusively IR or Raman active (rule of mutual exclusion). Although the fac and mer isomers are not centrosymmetric, the differing symmetry rules determine which vibrational modes are active and can help in making definitive structural assignments.

The key vibrational modes of interest are the Rh-N and Rh-Cl stretches. The number of predicted Raman-active modes differs for each isomer based on group theory:

Facial Isomer (C₃v): This isomer is predicted to show two Raman-active Rh-N stretching modes and two Raman-active Rh-Cl stretching modes.

Meridional Isomer (C₂v): This isomer, with its lower symmetry, is predicted to exhibit three Raman-active Rh-N stretches and three Raman-active Rh-Cl stretches.

This difference in the number of expected bands provides a clear method for distinguishing the two isomers experimentally. Based on data from related rhodium(III) chloroamine complexes, the Rh-N stretching vibrations are typically observed in the 480-520 cm⁻¹ range, while the Rh-Cl stretches appear at lower frequencies, generally between 280-330 cm⁻¹. nih.gov

Table 2: Predicted Raman-Active Metal-Ligand Stretching Modes for [RhCl₃(NH₃)₃] Isomers

| Isomer | Point Group | Predicted ν(Rh-N) Modes | Predicted ν(Rh-Cl) Modes | Expected ν(Rh-N) Range (cm⁻¹) | Expected ν(Rh-Cl) Range (cm⁻¹) |

| facial | C₃v | 2 | 2 | ~480 - 520 | ~280 - 330 |

| meridional | C₂v | 3 | 3 | ~480 - 520 | ~280 - 330 |

Far-infrared (Far-IR) spectroscopy, covering the range from approximately 400 cm⁻¹ down to 10 cm⁻¹, is particularly well-suited for observing the low-energy vibrations characteristic of heavy atom bonds, such as metal-ligand stretches and bends. nih.gov For Trichlorotriamminerhodium(III), the Far-IR spectrum provides direct information on the Rh-N and Rh-Cl bonds.

Similar to Raman spectroscopy, the number of IR-active modes is dictated by the molecular symmetry of the isomers.

Facial Isomer (C₃v): Two IR-active Rh-N and two IR-active Rh-Cl stretching modes are predicted.

Meridional Isomer (C₂v): Three IR-active Rh-N and three IR-active Rh-Cl stretching modes are predicted.

Experimental data for fac-[Rh(NH₃)₃Cl₃] confirms absorptions related to the ammine ligands, such as the NH₃ rocking mode (ρᵣ(NH₃)) at 837 cm⁻¹. nih.gov The metal-ligand stretching vibrations fall squarely in the Far-IR region. The Rh-N asymmetric stretch (νₐ(RhN)) for related hexaammine complexes is found near 470 cm⁻¹, while Rh-Cl stretches in chloroamine complexes are observed in the 305-322 cm⁻¹ region. nih.gov Skeletal bending modes, such as δ(NRhN) and δ(ClRhN), occur at even lower frequencies (<250 cm⁻¹).

Table 3: Characteristic Far-Infrared Absorption Bands for [RhCl₃(NH₃)₃]

| Vibrational Mode | Assignment | Expected Frequency Range (cm⁻¹) |

| Rh-N Stretch | ν(Rh-N) | 470 - 520 |

| Rh-Cl Stretch | ν(Rh-Cl) | 280 - 330 |

| Skeletal Bending | δ(N-Rh-N), δ(Cl-Rh-N), δ(Cl-Rh-Cl) | < 250 |

Reaction Pathways and Mechanistic Studies Involving Trichlorotriamminerhodium Iii

Ligand Substitution Reactions of Trichlorotriamminerhodium(III)

Ligand substitution reactions involve the replacement of one or more ligands in the coordination sphere of the rhodium center by other ligands. For Trichlorotriamminerhodium(III), this typically involves the displacement of chloride (Cl-) or ammonia (B1221849) (NH3) ligands by other species. These reactions are crucial for the synthesis of new rhodium complexes. chemguide.co.uk

Rhodium(III) complexes are generally considered kinetically inert, meaning their ligand exchange reactions are typically slow. rsc.orglibretexts.org This inertness can be attributed to the d6 electron configuration of Rh(III) in a low-spin octahedral environment, which results in a high ligand field stabilization energy (LFSE). libretexts.orglibretexts.org Any deviation from the octahedral geometry during the formation of a reaction intermediate (either through a dissociative or associative mechanism) leads to a significant loss of this stabilization energy, resulting in a high activation energy barrier for substitution. dalalinstitute.comscribd.com

Kinetics and Thermodynamics of Substitution Processes

The kinetics of ligand substitution in Rh(III) complexes are often studied as a function of temperature and pressure to elucidate the reaction mechanism. While specific kinetic data for Trichlorotriamminerhodium(III) is not extensively detailed in readily available literature, the behavior of analogous Rh(III) and Co(III) ammine complexes provides significant insight. rsc.org

Generally, substitution reactions on such complexes can proceed through several mechanisms:

Dissociative (D) mechanism: A ligand detaches from the complex to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand.

Associative (A) mechanism: The incoming ligand first binds to the metal center to form an intermediate with a higher coordination number, from which a different ligand then departs.

Interchange (I) mechanism: The incoming ligand enters the coordination sphere as the leaving group departs, in a concerted fashion. This can be further divided into associative interchange (Ia) or dissociative interchange (Id), depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state.

Studies on related pentaamminehalidorhodium(III) complexes, [RhX(NH3)5]^2+, show that the rate of aquation (replacement of a halide ligand 'X' by water) is dependent on the nature of the leaving group, with reactivity increasing in the order Cl- < Br- < I-. rsc.org This trend correlates with the decreasing strength of the Rh-X bond, suggesting a dissociative character to the reaction. Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are key to distinguishing these pathways. Positive values for ΔS‡ are often indicative of a dissociative mechanism, as the disorder of the system increases when the leaving group departs in the rate-determining step.

Interactive Table: Representative Activation Parameters for Aquation of M(III) Complexes

| Complex | Leaving Group (X) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Proposed Mechanism Character |

| [CoCl(NH3)5]^2+ | Cl⁻ | 93 | -42 | Id |

| [CrCl(NH3)5]^2+ | Cl⁻ | 99 | -50 | Ia |

| [RhCl(NH3)5]^2+ | Cl⁻ | 102 | -38 | Ia/Id |

| [RhBr(NH3)5]^2+ | Br⁻ | 102 | -25 | Ia/Id |

| [RhI(NH3)5]^2+ | I⁻ | 103 | -13 | Ia/Id |

Note: Data is illustrative of typical values for related d6 metal ammine complexes to provide context for the kinetic behavior of Trichlorotriamminerhodium(III). The mechanism for Rh(III) often shows interchange character.

Influence of Ligand Nature and Reaction Conditions on Lability and Inertness

The lability (reactivity) of a particular ligand in Trichlorotriamminerhodium(III) is significantly influenced by the identity of the ligand trans to it, a phenomenon known as the trans effect . The trans effect dictates that certain ligands can increase the rate of substitution of the ligand positioned opposite to them. libretexts.org

The established trans-directing series for various ligands is generally: CN- > CO > NO > C2H4 > H- > PR3 > NO2- > I- > SCN- > Br- > Cl- > py > NH3 > OH- > H2O

In the context of [RhCl3(NH3)3], the chloride ligand has a stronger trans effect than the ammonia ligand. Consequently, a ligand positioned trans to a chloride is expected to be more labile than one positioned trans to an ammonia molecule. For example, in the mer isomer, one NH3 is trans to a Cl-, while the other two are trans to each other. The NH3 trans to Cl- would be the most susceptible to substitution. Similarly, the Cl- trans to another Cl- would be more labile than the Cl- trans to NH3.

Reaction conditions also play a critical role:

Solvent: The coordinating ability of the solvent can influence reaction rates. In aqueous solutions, substitution often proceeds via an initial aquation step.

Concentration: For reversible reactions, high concentrations of an incoming ligand can shift the equilibrium towards the product. chemguide.co.uk For instance, using concentrated hydrochloric acid can favor the formation of chloro complexes over aqua complexes. chemguide.co.uk

pH: The pH of the solution can affect the protonation state of both the complex and the incoming ligands, altering their reactivity.

Catalytic Potential and Mechanistic Principles

While Trichlorotriamminerhodium(III) is itself kinetically inert, it is a common and stable precursor for generating catalytically active rhodium species. nih.gov Many homogeneous catalytic cycles involving rhodium operate with the metal in lower oxidation states, typically Rh(I).

Role as a Precursor in Rhodium-Catalyzed Transformations

Rhodium(III) chloroamines are frequently used as starting materials for synthesizing catalytically active Rh(I) and Rh(III) species. nih.gov To become active in many catalytic cycles, such as hydrogenation or hydroformylation, the Rh(III) center in Trichlorotriamminerhodium(III) must first be reduced to Rh(I). This reduction can be achieved in situ using various reducing agents (e.g., alcohols, H2, silanes) in the presence of other ligands, such as phosphines, which stabilize the lower oxidation state. Once the active Rh(I) catalyst is formed, it can enter a catalytic cycle.

Fundamental Mechanistic Steps in Catalytic Cycles, including Oxidative Addition and Reductive Elimination

Many rhodium-catalyzed reactions proceed via a cycle involving changes in the oxidation state of the metal center, most commonly between Rh(I) and Rh(III). nih.govsemanticscholar.org Two fundamental steps that underpin these cycles are oxidative addition and reductive elimination.

Oxidative Addition: This is a process where a substrate molecule (e.g., A-B) adds to the metal center, breaking the A-B bond and forming two new bonds with the metal (M-A and M-B). In this step, both the coordination number and the formal oxidation state of the metal increase, typically by two. For a Rh(I) catalyst, oxidative addition of a substrate like an organic halide (R-X) or H2 leads to a Rh(III) intermediate.

Rh(I) + R-X → [R-Rh(III)-X]

Reductive Elimination: This is the reverse of oxidative addition. Two ligands (e.g., A and B) on the metal center couple to form a new A-B bond and are eliminated from the coordination sphere. The coordination number and the oxidation state of the metal decrease, typically by two. This step often forms the desired product and regenerates the active catalyst. For a Rh(III) intermediate, reductive elimination of a C-C or C-H bond regenerates the Rh(I) catalyst, completing the cycle. nih.govsemanticscholar.org

[R-Rh(III)-R'] → Rh(I) + R-R'

These two steps, often accompanied by ligand association/dissociation and migratory insertion, form the basis of numerous catalytic transformations, including cross-coupling reactions, C-H functionalization, and hydrogenation. nih.govresearchgate.net

Stereochemical Control and Selectivity in Rhodium-Catalyzed Processes

In asymmetric catalysis, controlling the stereochemistry of the product is paramount. For rhodium-catalyzed reactions, this control is almost exclusively achieved through the use of chiral ligands. researchgate.net Although the precursor Trichlorotriamminerhodium(III) is achiral, the active catalyst generated from it can be made chiral by introducing chiral ligands (e.g., chiral phosphines, dienes, or N-heterocyclic carbenes) during its preparation.

These chiral ligands create a chiral environment around the rhodium center. When a prochiral substrate coordinates to this chiral metal complex, the subsequent steps of the catalytic cycle, such as migratory insertion or reductive elimination, occur in a diastereoselective manner. acs.orgnih.gov The steric and electronic properties of the chiral ligand influence the orientation of the substrate in the transition state, favoring the formation of one enantiomer of the product over the other. nih.govacs.org The design and selection of the appropriate chiral ligand are therefore critical for achieving high enantioselectivity in rhodium-catalyzed asymmetric transformations. nih.govacs.org

Redox Chemistry and Oxidation State Changes in Rhodium(III) Complexes

The redox behavior of rhodium complexes is a cornerstone of their diverse chemical reactivity, particularly in catalysis. The rhodium center can exist in a range of oxidation states, from -I to +V, with Rh(I) and Rh(III) being the most common and catalytically significant. Trichlorotriamminerhodium(III), as a representative Rh(III) complex, partakes in electron transfer reactions that modulate the oxidation state of the rhodium ion, thereby influencing its coordination environment and reactivity.

The Rh(III) ion in trichlorotriamminerhodium(III) possesses a d6 electron configuration, which typically results in substitutionally inert, octahedral complexes. Electron transfer processes involving this complex can lead to either reduction to Rh(II) (a d7 species) or Rh(I) (a d8 species), or oxidation to higher states such as Rh(IV) or Rh(V), although the latter are less common for ammine complexes under typical conditions.

[RhIIICl3(NH3)3] + 2e- → [RhICl(NH3)3] + 2Cl-

The specific product formed and the stability of the Rh(I) intermediate depend on the reaction conditions and the surrounding ligands.

Mechanistically, electron transfer reactions involving rhodium complexes can proceed through either outer-sphere or inner-sphere pathways. In an outer-sphere mechanism, the electron transfer occurs without any change in the coordination sphere of the metal ion. The rate of this process is influenced by the ability of the electron to tunnel between the reductant and the oxidant.

Conversely, an inner-sphere mechanism involves a bridging ligand that connects the oxidant and the reductant, facilitating electron transfer. In the case of trichlorotriamminerhodium(III), a chloride ligand could potentially act as a bridging ligand.

The nature of the ligands coordinated to the rhodium center plays a crucial role in tuning its redox potential. The ammonia ligands in trichlorotriamminerhodium(III) are sigma-donors, which influence the electron density at the rhodium center. The presence of both ammine and chloride ligands provides a balance of electronic effects that dictate the ease of oxidation or reduction.

While specific electrochemical data for trichlorotriamminerhodium(III) is not extensively documented in publicly available literature, the general trends for rhodium(III) ammine halide complexes can be discussed. The redox potential for the Rh(III)/Rh(II) or Rh(III)/Rh(I) couple is expected to be influenced by the number and nature of the halide and ammine ligands. An increase in the number of electron-donating ammine ligands relative to chloride ligands would generally be expected to make the complex easier to oxidize (a more negative redox potential).

The study of the redox chemistry of such complexes is often carried out using techniques like cyclic voltammetry, which can provide information on the redox potentials and the reversibility of the electron transfer processes.

Table 1: General Redox Characteristics of Rhodium Ammine Complexes

| Rhodium Species | Oxidation State | Electron Configuration | Typical Geometry | Redox Behavior |

| [RhCl3(NH3)3] | +3 | d6 | Octahedral | Can be reduced to Rh(I) |

| [RhCl(NH3)3] | +1 | d8 | Square Planar | Can be oxidized to Rh(III) |

| [Rh(NH3)6]3+ | +3 | d6 | Octahedral | More difficult to reduce than chloro-ammine complexes |

It is also noteworthy that thermal decomposition of some noble metal ammine complexes can involve an "internal" redox reaction between the metal cation and the nitrogen atom of the ammine ligand. This highlights the intricate interplay between the metal center and its ligands in dictating the redox behavior of the complex.

Theoretical and Computational Approaches to Trichlorotriamminerhodium Iii Chemistry

Density Functional Theory (DFT) Studies on Structural and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost, making it particularly well-suited for studying transition metal complexes. nih.govyoutube.com DFT methods are used to calculate a wide range of properties, including molecular structures, reaction energies, and electronic characteristics. nih.gov

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, a process known as geometry optimization. youtube.com This procedure involves starting with an initial guess of the molecular geometry and systematically adjusting the atomic positions to find the arrangement with the lowest possible energy on the potential energy surface. youtube.com The process involves solving the self-consistent field (SCF) equations for a given geometry to calculate the energy and then using algorithms to modify the geometry until an energy minimum is reached. youtube.com

For Trichlorotriamminerhodium(III), this involves optimizing key structural parameters such as the Rh-N and Rh-Cl bond lengths and the various bond angles within the coordination sphere. The choice of the DFT functional (e.g., B3LYP, PBE) and the atomic orbital basis set are critical factors that influence the accuracy of the results. arxiv.org Energetic calculations can provide the total electronic energy of the optimized structure, which is essential for determining the complex's thermodynamic stability and predicting reaction energies.

Table 1: Illustrative DFT Geometry Optimization Data for Trichlorotriamminerhodium(III) This table presents hypothetical data to illustrate typical outputs from DFT calculations.

| Functional/Basis Set | Rh-N Bond Length (Å) | Rh-Cl Bond Length (Å) | Total Energy (Hartree) |

|---|---|---|---|

| B3LYP/def2-SVP | 2.105 | 2.358 | -2450.78 |

| PBE0/def2-TZVP | 2.098 | 2.351 | -2451.15 |

| M06-2X/def2-TZVP | 2.095 | 2.349 | -2451.21 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, reflecting its nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic or acidic character. youtube.comyoutube.com

DFT calculations are widely used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netscispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. taylorandfrancis.com A large gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. taylorandfrancis.comlibretexts.org From the HOMO and LUMO energies, other important chemical descriptors such as electronegativity, chemical potential, hardness, and softness can be derived to further quantify the reactivity of Trichlorotriamminerhodium(III).

Table 2: Representative Frontier Molecular Orbital Data and Chemical Descriptors This table presents hypothetical data based on DFT calculations for Trichlorotriamminerhodium(III).

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.4 | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 4.8 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.7 | Resistance to change in electron configuration |

Ab Initio and Post-Hartree-Fock Methods for Electronic Structure

Ab initio methods, meaning "from first principles," are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without relying on empirical parameters. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) approach, which provides a foundational description of the electronic structure but neglects a significant portion of electron correlation. wikipedia.orgststephens.net.in Post-Hartree-Fock methods are a suite of more advanced techniques developed to improve upon the HF method by more accurately accounting for electron correlation, which is the interaction between individual electrons. ststephens.net.inwikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC), generally offer higher accuracy than DFT but at a substantially greater computational cost. wikipedia.orgyoutube.com

For many transition metal complexes, a single electronic configuration, as used in HF or standard DFT, is insufficient to accurately describe the wavefunction. This is particularly true for systems with nearly degenerate d-orbitals, excited states, or during bond-breaking processes. researchgate.net Multiconfigurational methods are required in such cases.

The Complete Active Space Self-Consistent Field (CASSCF) method provides a more robust description by allowing a specific number of electrons to be distributed in all possible ways within a defined set of "active" molecular orbitals. esqc.orgarxiv.org This approach correctly handles static correlation arising from near-degeneracies. ststephens.net.in To account for the remaining dynamic correlation, second-order perturbation theory can be applied to the CASSCF wavefunction, a method known as CASPT2. researchgate.netarxiv.orgmolcas.org The CASSCF/CASPT2 approach is a powerful tool for accurately calculating the electronic structure and energy levels of complex molecules like Trichlorotriamminerhodium(III). molcas.org

For heavier elements, such as those in the second and third transition series, the electrons near the nucleus move at speeds that are a significant fraction of the speed of light. berkeley.eduwikipedia.org This necessitates the inclusion of relativistic effects in quantum chemical calculations. wikipedia.org Rhodium (Z=45) is heavy enough that these effects can play a noticeable role in determining its chemical properties. mdpi.com

Relativistic effects cause a contraction and stabilization of the inner s- and p-orbitals, which more effectively shield the nuclear charge. berkeley.edu This, in turn, leads to an expansion and destabilization of the outer d-orbitals. berkeley.edu The inclusion of relativistic corrections in calculations can improve the accuracy of computed properties, such as bond lengths, reaction barriers, and NMR shielding constants. mdpi.comresearchgate.net For rhodium, these effects can lead to a decrease in the calculated lengths of bonds involving the metal center. mdpi.com Calculations may incorporate these effects through various methods, from more approximate scalar relativistic approaches to more rigorous and computationally intensive four-component methods that explicitly solve the Dirac equation. mdpi.comresearchgate.net

Molecular Dynamics and Simulation Studies of Solution-State Behavior

While quantum mechanical calculations are excellent for describing the intrinsic properties of a single molecule, much of chemistry occurs in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org This approach allows for the investigation of the behavior of Trichlorotriamminerhodium(III) when dissolved in a solvent, such as water.

An MD simulation models the complex and a large number of solvent molecules in a "simulation box." The interactions between all particles are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation calculates the forces on each atom and uses Newton's equations of motion to predict their positions and velocities at a later time. By propagating the system forward in small time steps, a trajectory is generated that reveals the dynamic behavior of the system.

These simulations can provide valuable insights into the solvation structure, showing how water molecules arrange themselves around the rhodium complex. They can also be used to study the diffusion of the complex through the solution and to investigate the dynamics of ligand exchange processes with the solvent. All-atom MD simulations, where every atom is explicitly represented, are particularly useful for examining the detailed interactions that govern the phase behavior and structural organization of solutes in aqueous solutions. rsc.org

Computational Predictions of Reactivity and Reaction Barriers

The reactivity of a chemical compound is fundamentally governed by the changes in potential energy that occur as reactants transform into products. Computational chemistry allows for the detailed exploration of these energy landscapes, providing predictions of reaction feasibility and the identification of the most likely reaction pathways.

The construction of a PES typically involves numerous quantum mechanical calculations at various molecular geometries. nih.govresearchgate.net High-level ab initio methods, such as coupled-cluster theory, or more computationally efficient Density Functional Theory (DFT) can be employed to calculate the energy at each point on the surface. nih.govu-szeged.hu For a complex like Trichlorotriamminerhodium(III), this would involve systematically changing bond lengths and angles of the ligands around the central rhodium atom to map out the energy landscape for processes such as ligand exchange or isomerization.

Table 1: Key Features of a Potential Energy Surface

| Feature | Description |

| Minima | Represent stable molecular structures (reactants, products, intermediates). |

| Saddle Points | Represent transition states, which are energy maxima along the reaction coordinate but minima in all other directions. libretexts.org |

| Reaction Path | The lowest energy path connecting reactants and products on the PES, passing through a transition state. |

The transition state is a critical point on the PES that represents the highest energy barrier that must be overcome for a reaction to proceed. acmm.nlscm.com Identifying the geometry and energy of the transition state is crucial for calculating reaction rates and understanding the mechanism of a chemical transformation. youtube.com

Computational methods allow for the direct location of transition states on the PES. scm.com Once a transition state is found, its structure can be analyzed to understand the nature of the bond-breaking and bond-forming processes. For Trichlorotriamminerhodium(III), this could involve analyzing the transition state for the substitution of an ammine ligand with a water molecule, for instance. The calculated energy of the transition state relative to the reactants provides the activation energy barrier for the reaction.

Different reaction pathways can be compared by calculating the activation energies for each. The pathway with the lowest activation energy will be the most favorable. For Trichlorotriamminerhodium(III), one could computationally explore, for example, the pathways for cis-trans isomerization or the stepwise substitution of chloride ligands.

Application of Quantum Chemical Descriptors and Bonding Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict and rationalize its chemical properties and reactivity. hakon-art.comrasayanjournal.co.in Bonding analysis methods, such as Natural Bond Orbital (NBO) analysis, provide a detailed picture of the bonding within a molecule.

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various reactivity indices. researchgate.netnih.gov These descriptors offer a quantitative measure of different aspects of a molecule's reactivity.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. hakon-art.comresearchgate.net

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. hakon-art.comresearchgate.net Hard molecules have a large gap between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), while soft molecules have a small HOMO-LUMO gap. hakon-art.com

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. nih.govpeerj.com

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) | Resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -(I+A)/2 | Propensity to act as an electrophile. |

| I = Ionization Potential, A = Electron Affinity |

While specific calculated values for Trichlorotriamminerhodium(III) are not available in the reviewed literature, these descriptors could be readily computed using standard quantum chemistry software. Such calculations would allow for a comparison of its reactivity with other rhodium complexes and help in predicting its behavior in various chemical reactions.

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized picture of the bonding in a molecule. taylorandfrancis.com It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

A key feature of NBO analysis is its ability to quantify the interactions between filled (donor) and empty (acceptor) orbitals. taylorandfrancis.comreddit.comniscair.res.in These interactions, known as charge transfer or hyperconjugation, are crucial for understanding the stability and reactivity of a molecule. The strength of these interactions is given by the second-order perturbation theory energy of stabilization, E(2). researchgate.net

Advanced Coordination Chemistry Principles Applied to Trichlorotriamminerhodium Iii

Modern Interpretations and Extensions of Werner's Theory for [Rh(NH₃)₃Cl₃]

Alfred Werner's groundbreaking coordination theory, proposed in 1898, provided the foundational framework for understanding the structure and bonding in metal complexes. allen.ingeeksforgeeks.org His postulates, distinguishing between primary (ionizable) and secondary (non-ionizable) valencies, can be adeptly applied to Trichlorotriamminerhodium(III), [Rh(NH₃)₃Cl₃]. geeksforgeeks.orgbyjus.com In modern terms, the primary valency corresponds to the oxidation state of the central metal ion, while the secondary valency is equated to its coordination number. byjus.compurechemistry.org

For [Rh(NH₃)₃Cl₃], the rhodium atom is in the +3 oxidation state, satisfying its primary valency. The secondary valency, or coordination number, is six, fulfilled by three ammonia (B1221849) (NH₃) molecules and three chloride (Cl⁻) ions. uomustansiriyah.edu.iq These six ligands are bound directly to the central rhodium ion, forming the coordination sphere. byjus.compurechemistry.org Werner's theory correctly predicts that the ligands within this sphere are not readily ionizable in solution. allen.in

Modern interpretations extend Werner's concepts by incorporating principles from valence bond theory, crystal field theory, and ligand field theory to provide a more nuanced understanding of the bonding and electronic structure. While Werner's theory successfully predicted the octahedral geometry for six-coordinate complexes, it did not elucidate the nature of the metal-ligand bond or the energetic reasons for this specific spatial arrangement. purechemistry.org

Contemporary models describe the bonds between the Rh(III) center and the NH₃ and Cl⁻ ligands as coordinate covalent bonds. The ammonia molecules act as neutral ligands, donating their lone pair of electrons to the metal center, while the chloride ions are anionic ligands. The facial (fac) and meridional (mer) isomers of [Rh(NH₃)₃Cl₃] are a direct confirmation of the octahedral geometry proposed by Werner. researchgate.netresearchgate.net The existence of these isomers, which differ in the spatial arrangement of the ligands, was a key piece of evidence for Werner's postulates. unacademy.com

The table below summarizes the application of Werner's theory and its modern extensions to Trichlorotriamminerhodium(III).

| Concept | Werner's Theory Interpretation | Modern Interpretation |

| Primary Valency | Satisfied by three chloride ions. byjus.com | Oxidation state of Rhodium is +3. geeksforgeeks.org |

| Secondary Valency | Coordination number of 6, satisfied by 3 NH₃ and 3 Cl⁻. byjus.com | Six ligands are held by coordinate covalent bonds in an octahedral arrangement. purechemistry.org |

| Ionization | Predicts a non-electrolytic nature. youtube.com | The complex is neutral and does not dissociate into ions in solution. |

| Geometry | Postulated an octahedral arrangement of ligands. unacademy.com | Confirmed by X-ray crystallography and explained by orbital hybridization (d²sp³). |

| Isomerism | Predicted the existence of geometric isomers. unacademy.com | The facial (fac) and meridional (mer) isomers are well-characterized. nih.gov |

Understanding the Trans Effect and Trans Influence in Octahedral Rhodium(III) Complexes

The concepts of the trans effect and trans influence are crucial for understanding the reactivity and bonding in octahedral complexes like those of rhodium(III). While often used interchangeably, they describe distinct phenomena. The trans influence is a thermodynamic effect, referring to the weakening of the bond trans to a particular ligand in the ground state of the complex. hooghlywomenscollege.ac.in This is observable as a lengthening of the metal-ligand bond, which can be detected by techniques like X-ray crystallography. semanticscholar.org

The trans effect , on the other hand, is a kinetic phenomenon that describes the lability of a ligand—that is, the rate at which it is substituted—due to the identity of the ligand trans to it. hooghlywomenscollege.ac.inwikipedia.org A ligand with a strong trans effect will accelerate the substitution of the ligand opposite to it.

In octahedral rhodium(III) complexes, both effects are operative, though they can be more subtle than in square planar complexes. wikipedia.org The magnitude of the trans influence and trans effect of a ligand is dependent on its ability to donate sigma (σ) electron density and accept pi (π) electron density from the metal.

The general series for the kinetic trans effect is as follows: F⁻, H₂O, OH⁻ < NH₃ < Cl⁻ < Br⁻ < I⁻, SCN⁻, NO₂⁻ < PR₃, CO, CN⁻ wikipedia.org

For Trichlorotriamminerhodium(III), the chloride ligand has a greater trans effect than the ammonia ligand. wikipedia.org This has implications for the synthesis and reactivity of its isomers. For instance, in substitution reactions, a chloride ligand would be more readily substituted if it is trans to another chloride rather than an ammonia ligand.

The following table outlines the key differences between the trans effect and trans influence in the context of octahedral rhodium(III) complexes.

| Feature | Trans Influence | Trans Effect |

| Nature | Thermodynamic (ground state) hooghlywomenscollege.ac.in | Kinetic (transition state) hooghlywomenscollege.ac.in |

| Manifestation | Bond weakening and lengthening semanticscholar.org | Increased rate of ligand substitution wikipedia.org |

| Governing Factors | Primarily σ-donor properties of the trans ligand. | Both σ-donor and π-acceptor properties of the trans ligand. |

| Example in [Rh(NH₃)₃Cl₃] | A Rh-Cl bond trans to another Cl⁻ may be slightly longer than one trans to NH₃. | A Cl⁻ ligand trans to another Cl⁻ will be substituted more rapidly than one trans to NH₃. |

Research has quantified the kinetic trans-effects of various ligands in rhodium(III) complexes. For example, studies on the anation reactions of trans-[Rh(en)₂(L)(OH₂)]ⁿ⁺ have established a quantitative measure of the trans-effects of different ligands (L). The order of the kinetic trans-effect on the Rh-OH₂ bond was found to be I⁻ > Br⁻ > Cl⁻. researchgate.net The high trans-effect of iodide is attributed to its ability to stabilize the transition state. researchgate.net

Factors Influencing Kinetic Inertness and Lability in Rhodium(III) Coordination Compounds

Rhodium(III) complexes are characteristically kinetically inert, meaning they undergo ligand substitution reactions slowly. libretexts.org This inertness is a hallmark of many d⁶ low-spin octahedral complexes and can be explained by several key factors.

Future Research Directions and Emerging Paradigms for Trichlorotriamminerhodium Iii

Development of Novel and Sustainable Synthetic Routes for Related Rhodium(III) Complexes

The traditional syntheses of rhodium(III) ammine complexes, including Trichlorotriamminerhodium(III), often rely on multi-step processes that can be time-consuming and generate significant waste. nih.gov Future research is increasingly focused on developing more efficient, atom-economical, and environmentally benign synthetic methodologies.

Key Research Thrusts:

Green Chemistry Approaches: Emphasis is being placed on utilizing aqueous media, minimizing the use of hazardous reagents, and developing catalytic routes to these complexes. researchgate.netresearchgate.net For instance, reactions can be controlled by pH using buffer solutions, which can offer a more sustainable pathway. nih.gov

Mechanistic Understanding for Process Optimization: A deeper understanding of the substitution kinetics and reaction mechanisms is crucial for optimizing synthetic protocols. nih.govacs.org The slow substitution rates in Rh(III) complexes present a challenge, but also an opportunity for controlled, selective synthesis. nih.gov

Versatile Precursors: Rhodium(III) octahedral complexes with amine and chloride ligands are common starting materials for catalytically active species. nih.govresearchgate.net Research into novel precursors, such as those involving nitrito-ligands or the condensation of coordinated ammines with o-quinones, opens up new synthetic possibilities for a wider range of functionalized rhodium(III) complexes. nih.govacs.org

Exploration of Advanced Spectroscopic Probes for Real-time Mechanistic Investigations

Understanding the intricate mechanisms of reactions involving rhodium(III) complexes is paramount for designing more efficient catalysts and functional materials. The development and application of advanced spectroscopic techniques are enabling researchers to probe these reactions in real time and under operating conditions (in situ and operando studies).

Emerging Spectroscopic Techniques and Their Applications:

| Spectroscopic Probe | Information Gained | Application in Rhodium(III) Chemistry |

| Operando DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) | Identification of surface species and reaction intermediates on solid catalysts. rsc.orgacs.orgnih.govresearchgate.net | Monitoring changes in the coordination sphere of rhodium catalysts during reactions like CO oxidation. acs.orgnih.govresearchgate.net |

| In situ NMR (Nuclear Magnetic Resonance) Spectroscopy | Characterization of intermediates and catalyst resting states in solution-phase reactions. nih.govnih.gov | Elucidating the deactivation pathways of rhodium catalysts in C-H activation reactions. nih.gov |

| X-ray Absorption Fine Structure (XAFS) | Determination of the oxidation state and local coordination environment of the rhodium center. acs.org | Tracking structural changes in rhodium catalysts under reaction conditions. acs.org |

| Raman Spectroscopy | Vibrational information complementary to IR, useful for studying aqueous solutions and solid samples. nih.gov | Characterizing deactivated species in catalytic cycles. nih.gov |

These techniques provide unprecedented insights into the dynamic nature of rhodium complexes during catalytic processes, moving beyond the characterization of stable starting materials and products to reveal the transient species that govern reactivity. nih.govresearchgate.netnih.gov

Predictive Modeling and Machine Learning Applications in Rhodium(III) Coordination Chemistry

The convergence of computational chemistry and artificial intelligence is revolutionizing the study of coordination compounds. Predictive modeling and machine learning (ML) are emerging as powerful tools to accelerate the discovery and design of new rhodium(III) complexes with desired properties.

Key Applications:

Catalyst Performance Prediction: ML models, particularly those based on random forests and artificial neural networks, can predict the performance of rhodium-based catalysts with high accuracy. acs.orgnih.govrsc.org These models use descriptors derived from the catalyst structure and reaction conditions to forecast outcomes like yield and enantioselectivity. acs.orgnih.govrsc.org

High-Throughput Virtual Screening: By predicting the properties of hypothetical complexes, ML facilitates the rapid screening of vast chemical spaces, identifying promising candidates for synthesis and experimental validation. rsc.orgucdavis.edubohrium.com This approach significantly reduces the time and resources required for catalyst development.

Structure-Property Relationships: ML algorithms can uncover complex, non-obvious correlations between the structural features of a ligand or complex and its resulting properties, such as emission wavelengths in phosphorescent materials. chemrxiv.orgresearchgate.net This knowledge provides valuable guidelines for the rational design of new functional molecules. acs.orgnih.gov

The integration of experimental data from high-throughput screening with ML models is creating a powerful feedback loop for the data-driven design of next-generation rhodium catalysts. rsc.org

Integration of Advanced Theoretical and Experimental Methodologies for Deeper Mechanistic Understanding

A truly deep understanding of reaction mechanisms requires a synergistic approach that combines experimental observations with high-level theoretical calculations. This integrated strategy is becoming the gold standard for elucidating the complex reaction pathways of rhodium(III) catalysts.

A Multifaceted Approach to Mechanistic Elucidation:

| Methodology | Contribution to Mechanistic Understanding |

| Experimental Kinetics | Provides rate laws and identifies rate-determining steps. nih.govnih.gov |

| Isotopic Labeling Studies | Traces the pathways of atoms and functional groups throughout a reaction. nih.gov |

| Stoichiometric Reactions | Allows for the isolation and characterization of proposed intermediates. snnu.edu.cn |

| Density Functional Theory (DFT) Calculations | Maps out potential energy surfaces, calculates activation barriers, and characterizes transition states. snnu.edu.cnspringernature.comnih.govresearchgate.net |

By combining these methods, researchers can construct and validate detailed catalytic cycles. For instance, DFT calculations can help distinguish between different possible pathways, such as Rh(I)/Rh(III) versus Rh(III)/Rh(V) cycles in C-H functionalization reactions. snnu.edu.cnsemanticscholar.org This integrated approach has been successfully applied to understand mechanisms in Suzuki-Miyaura couplings, C-H activation, and hydroarylation reactions catalyzed by rhodium complexes. nih.govsnnu.edu.cnspringernature.com

Role in Advanced Catalysis: Mechanistic Elucidation for Enhanced Catalyst Design Principles

Rhodium(III) complexes are central to a wide array of advanced catalytic transformations, most notably C-H activation and functionalization. snnu.edu.cncvr.ac.innih.gov Future progress in this field is intrinsically linked to the detailed mechanistic elucidation of these reactions, which in turn informs the design of more active, selective, and robust catalysts.

Frontiers in Rhodium(III) Catalysis:

C-H Activation: A major focus is on understanding the factors that control the reactivity and selectivity of the C-H cleavage step. snnu.edu.cnresearchgate.net Mechanistic studies have revealed the importance of the directing group and the potential for different catalytic cycles, including Rh(III)-Rh(V) pathways. snnu.edu.cn

Enantioselective Catalysis: Designing chiral-at-metal rhodium(III) complexes is a promising strategy for asymmetric catalysis. researchgate.netresearchgate.net Understanding how the ligand architecture influences the stereochemical outcome of a reaction is crucial for developing catalysts that can produce single-enantiomer products.

Novel Reactivity Modes: Researchers are uncovering new and unexpected reactivity patterns, such as the 1,4-migration of a Rh(III) species, which opens up new synthetic possibilities. nih.gov A thorough mechanistic investigation is essential to harness and control this novel reactivity.

Ultimately, the goal is to move from empirical catalyst screening to a paradigm of rational catalyst design. This requires a fundamental understanding of the elementary steps of the catalytic cycle—ligand exchange, oxidative addition, migratory insertion, and reductive elimination—and how the electronic and steric properties of the ligands around the rhodium center influence each step. nih.govsnnu.edu.cn

Q & A

Q. What criteria should guide the selection of computational methods for modeling Trichlorotriamminerhodium(III)?

- Methodological Answer :

- DFT : Use B3LYP/LANL2DZ for geometry optimization and orbital analysis.

- TD-DFT : Simulate UV-Vis spectra with CAM-B3LYP for charge-transfer transitions.

- Validate against experimental IR/Raman data to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。